molecular formula C8H8BrNO2 B3227351 2-(Aminomethyl)-4-bromobenzoic acid CAS No. 1260897-85-5

2-(Aminomethyl)-4-bromobenzoic acid

Cat. No.: B3227351
CAS No.: 1260897-85-5
M. Wt: 230.06 g/mol
InChI Key: DWLWEKHGPNLMQP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromobenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.97384 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWEKHGPNLMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739999
Record name 2-(Aminomethyl)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-85-5
Record name 2-(Aminomethyl)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Precursor Chemistry of 2 Aminomethyl 4 Bromobenzoic Acid

Retrosynthetic Strategies for the Aminomethylbenzoic Acid Framework

From a retrosynthetic perspective, the 2-(aminomethyl)-4-bromobenzoic acid structure can be deconstructed to identify logical precursors. A common strategy involves disconnecting the aminomethyl group, leading back to a precursor with a more stable functional group at the 2-position. This often points towards a nitrile or an amide on a 4-bromobenzoic acid scaffold. These groups can then be chemically reduced in the final steps of the synthesis to yield the desired aminomethyl functionality. This approach is often favored for its reliability and the commercial availability of suitable starting materials.

Approaches for Introducing the Aminomethyl Group

The introduction of the aminomethyl group (-CH₂NH₂) is a pivotal step in the synthesis, with several methods available to chemists.

Directly attaching an aminomethyl group to a pre-formed 4-bromobenzoic acid ring is generally not a feasible approach. The directing effects of the existing carboxyl and bromo groups would not favor substitution at the desired C-2 position. Therefore, indirect methods are almost always employed to ensure the correct placement of this functional group.

A more successful and widely used strategy involves the reduction of a nitrile or amide precursor. A common pathway begins with a 2-methyl-4-bromobenzoic acid derivative. The methyl group can be selectively halogenated, for instance, using N-bromosuccinimide, to form a bromomethyl intermediate. This intermediate is then reacted with a cyanide salt to introduce the nitrile group. In the final step, the nitrile is reduced to the primary amine using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, thus forming the aminomethyl group.

Strategies for Bromine Incorporation and Positional Control on the Aromatic Ring

One possible approach is the electrophilic bromination of a substituted benzoic acid, such as 2-methylbenzoic acid. However, this method can lead to a mixture of brominated isomers, as the directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are in competition. This can necessitate challenging purification steps to isolate the desired 4-bromo isomer.

To circumvent the regioselectivity issues associated with direct bromination, a more elegant and controlled strategy is to start with a molecule that already contains the bromine atom in the correct position. This approach is a cornerstone of many convergent syntheses of this compound. Commercially available starting materials like 4-bromo-2-methylaniline (B145978) or 4-bromo-2-cyanobenzaldehyde (B1441534) are often employed. For example, starting with 4-bromo-2-methylaniline, the amino group can be converted to a nitrile via the Sandmeyer reaction, followed by manipulation of the methyl group to form the aminomethyl functionality. Alternatively, 4-bromo-2-cyanobenzaldehyde can undergo reductive amination to install the aminomethyl group, followed by oxidation of the aldehyde to the carboxylic acid.

Starting MaterialKey Transformations
2-Methyl-4-bromobenzoic AcidRadical bromination of the methyl group, cyanation, and subsequent reduction of the nitrile.
4-Bromo-2-methylanilineSandmeyer reaction to form a nitrile, followed by manipulation of the methyl group.
4-Bromo-2-cyanobenzaldehydeReductive amination of the aldehyde, followed by oxidation to the carboxylic acid.
2-Amino-5-bromobenzoic acidRequires functional group interconversions to achieve the desired substitution pattern.

Carboxylic Acid Group Formation and Strategic Modifications in Synthetic Pathways

The introduction of the carboxylic acid group is a critical step in the synthesis of this compound. A common strategy involves the oxidation of a methyl group at the C1 position of a suitable precursor. For instance, a molecule like 4-bromo-2-methylaniline could be a viable starting point. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). quora.com

Another approach involves the hydrolysis of a nitrile group. A precursor such as 2-cyano-4-bromobenzylamine could be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The reaction of various bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) can lead to the formation of 2-cyanobenzoic acids, which are direct precursors to the target molecule after reduction of the nitrile. acs.orgnih.gov

Strategic modifications in the synthetic pathway are often necessary to achieve the desired substitution pattern. For example, the order of substituent introduction is crucial. Introducing the bromine atom via electrophilic aromatic substitution on a benzoic acid derivative would typically lead to meta-substitution, which is not the desired isomer. ijisrt.com Therefore, starting with a pre-functionalized ring, such as 4-bromotoluene, and then proceeding with subsequent modifications is a more effective strategy. quora.com The functionalization of the methyl group to an aminomethyl group can be achieved through various methods, including radical bromination followed by nucleophilic substitution with an amine source.

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Copper-catalyzed amination reactions, a variation of the Ullmann condensation, have emerged as a powerful tool for the formation of C-N bonds. While direct copper-catalyzed aminomethylation of a bromobenzoic acid at the ortho position is not a standard transformation, related copper-catalyzed aminations of bromobenzoic acids are well-documented. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been developed, which produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govnih.gov This methodology demonstrates the feasibility of using copper catalysis for C-N bond formation in the presence of a carboxylic acid group without the need for a protecting group. nih.govnih.gov

These reactions typically employ a copper(I) or copper(II) catalyst, often in combination with a ligand, and a base in a suitable solvent. The reaction of 2-bromobenzoic acids with various amines, including aliphatic and aromatic ones, has been shown to proceed with good to excellent yields. nih.gov This suggests that a strategy involving a copper-catalyzed coupling of a suitable amine with a precursor like 2,4-dibromobenzoic acid could be a potential, albeit challenging, route to introduce the amino functionality.

Table 1: Examples of Copper-Catalyzed Amination of Bromobenzoic Acids

Bromobenzoic Acid DerivativeAmineCatalyst SystemBaseSolventYield (%)Reference
2-Bromobenzoic acidAnilineCu powder, Cu₂OK₂CO₃2-EthoxyethanolHigh nih.gov
2-Bromobenzoic acid1-AminonaphthaleneCu powder, Cu₂OK₂CO₃2-Ethoxyethanol97 nih.gov
2-Bromo-4-fluorobenzoic acidAnilineCu powder, Cu₂OK₂CO₃2-Ethoxyethanol82 nih.gov
2,5-Dibromobenzoic acidAnilineCu powder, Cu₂OK₂CO₃2-Ethoxyethanol94 nih.gov

This table presents data for related N-aryl and N-alkyl anthranilic acid syntheses to illustrate the potential of the methodology.

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The Buchwald-Hartwig amination, for example, is a highly versatile method for forming C-N bonds between aryl halides and amines. youtube.com This reaction could be envisioned for the synthesis of this compound by coupling an appropriately protected aminomethyl source with a 2,4-dibromobenzoic acid derivative. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, influencing both catalytic activity and selectivity. youtube.com

Palladium catalysis is also crucial for carbonylation reactions, which can be used to introduce the carboxylic acid group. researchgate.net For example, a 1-bromo-4-(aminomethyl)benzene derivative could potentially undergo palladium-catalyzed carbonylation to introduce the carboxylic acid at the desired position, although regioselectivity could be a challenge.

Furthermore, palladium-catalyzed cascade reactions, combining heterocyclization with coupling steps, offer convergent pathways to complex molecules. nih.gov While not directly applicable to the linear structure of this compound, these strategies highlight the power of palladium catalysis in orchestrating multiple bond-forming events in a single pot.

Table 2: Key Palladium-Catalyzed Reactions Relevant to Substituted Benzoic Acid Synthesis

Reaction TypeSubstratesCatalyst/LigandKey FeaturesReference
Buchwald-Hartwig AminationAryl halide, AminePd catalyst, Phosphine ligandForms C-N bonds youtube.com
Suzuki CouplingAryl halide, Boronic acidPd catalyst, LigandForms C-C bonds youtube.com
CarbonylationAryl halide, COPd catalyst, LigandIntroduces a carbonyl group researchgate.net
Heck CouplingAryl halide, AlkenePd catalyst, LigandForms a new C-C bond at the alkene nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. snu.ac.kr

The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing reactions in solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. wjpmr.com For instance, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment at room temperature. brazilianjournals.com.br While direct synthesis of this compound in water might be challenging due to the solubility of reactants, the development of water-soluble catalysts and reagents could make this a more viable option. nih.gov Some organic reactions have been shown to proceed efficiently in water, sometimes with enhanced reactivity and selectivity. wikipedia.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. wikipedia.org The development of catalytic processes is inherently atom-economical as the catalyst is used in small amounts and is regenerated. numberanalytics.com

A significant advancement in sustainable synthesis is the development of recyclable catalysts. ameslab.govscrapad.com For example, iridium nanoparticles stabilized by a surfactant-type ligand have been shown to be effective and recyclable catalysts for the hydrogenation of various carbonyl compounds. mdpi.com The catalyst can be recovered through simple liquid/liquid extraction and reused multiple times without significant loss of activity. mdpi.com Applying similar principles to the catalysts used in the synthesis of this compound, such as developing heterogeneous or magnetically recoverable palladium and copper catalysts, would be a major step towards a more sustainable process. scrapad.com

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies heavily on the effective purification and isolation of its synthetic intermediates and the final product. The purity of each precursor directly impacts the yield and purity of subsequent steps and the final compound. A variety of standard and advanced methodologies are employed, including crystallization, chromatography, extraction, and filtration, to remove impurities, unreacted starting materials, and reaction byproducts.

Crystallization and Recrystallization

Crystallization is a fundamental technique for purifying solid compounds. For the precursors of this compound, such as 4-bromobenzoic acid, this method is widely used to achieve high purity. The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing crystals to form as the solution cools. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

In one documented purification of 4-bromobenzoic acid, the crude solid was recrystallized from a mixture of methanol (B129727) and deionized water. orgsyn.org The solid was dissolved in methanol at reflux, and water was added to induce turbidity before the solution was cooled to room temperature to allow for the formation of pale yellow crystals. orgsyn.org Another approach for crude 4-bromobenzoic acid involves an acid-base purification, where the crude product is dissolved in an alkaline solution (e.g., using lye to adjust the pH to 8), treated with activated carbon to remove colored impurities, and then filtered. google.com The pure acid is then reprecipitated by acidifying the filtrate, for instance, with dilute sulfuric acid to a pH of 2. google.com This method has been reported to yield purities exceeding 99.5%. google.com

The selection of solvents and cooling conditions can also be used to control the polymorphic form of the resulting crystals, which is a critical consideration for pharmaceutical compounds. For instance, studies on the related compound p-aminobenzoic acid show that slow cooling from water or ethyl acetate (B1210297) can yield the prismatic β-form, while rapid cooling tends to produce the needle-like α-form. diva-portal.org

Table 1: Crystallization and Precipitation Methods for Intermediates

CompoundMethodSolvent/Reagent SystemProcedureOutcomeReference
4-Bromobenzoic Acid RecrystallizationMethanol, Deionized WaterDissolve in refluxing methanol, add water, cool to room temperature overnight.Pale yellow crystals; 86-90% combined yield. orgsyn.org
4-Bromobenzoic Acid PrecipitationWater, Lye, Activated Carbon, Dilute Sulfuric AcidDissolve in basic water (pH 8), decolorize with carbon, filter, then acidify filtrate to pH 2.98.6% yield; 99.6% purity. google.com
4-Bromobenzaldehyde CrystallizationWaterCollect solids from filtrate, wash with water, and dry under vacuum.White powder; 79-85% combined yield. orgsyn.org
3-Chloro-4-bromobenzoic acid PrecipitationPetroleum EtherAdd residue to petroleum ether, stir for 30 minutes, and collect solid by filtration.>95% purity by HPLC. google.com
2,4,6-Tribromobenzoic acid PrecipitationWater, Sodium Carbonate, Hydrochloric AcidDissolve in aqueous Na2CO3, filter impurities, re-precipitate with HCl.Cream-colored precipitate, pure enough for preparative use. orgsyn.org

Chromatographic Techniques

Chromatography is an essential tool for both the analysis and purification of synthetic intermediates. nih.gov It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is extensively used to assess the purity of intermediates and can be scaled up for preparative separation. sielc.com For bromobenzoic acid isomers, reversed-phase HPLC is a common analytical method. sielc.comchromatographytoday.com One method uses a C18 column with a mobile phase gradient of methanol and aqueous formic acid. chromatographytoday.com Another employs a specialized reverse-phase column (Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For zwitterionic compounds like aminobenzoic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced separation of isomers. helixchrom.com

Column chromatography is a preparative technique used to purify larger quantities of material. nih.gov This method involves packing a glass column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. The crude product is loaded onto the top of the column and eluted with a solvent or solvent gradient (mobile phase). Fractions are collected and analyzed, and those containing the pure compound are combined and concentrated. For intermediates in the synthesis of this compound, column chromatography can effectively remove closely related impurities that are difficult to separate by crystallization alone.

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Analysis of Related Compounds

Compound(s)Chromatography TypeColumnMobile PhaseApplicationReference
Bromobenzoic Acid Isomers Conventional HPLC-ICP-MSNot specifiedMethanol and 0.1% aqueous formic acid (gradient).Metabolite profiling. chromatographytoday.com
2-Bromobenzoic Acid Reverse Phase (RP) HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acid.Analysis and scalable preparative separation. sielc.com
Aminobenzoic Acid Isomers Mixed-Mode (Reversed-Phase & Cation-Exchange)Coresep 100Acetonitrile, aqueous buffer.Separation of isomers. helixchrom.com

Extraction and Washing

Liquid-liquid extraction is a primary method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This technique is fundamental during the work-up of reaction mixtures.

For example, after a reaction, the mixture might be diluted with an organic solvent like ethyl acetate and water. orgsyn.org The layers are separated, and the aqueous layer is often extracted multiple times with the organic solvent to maximize the recovery of the desired product. orgsyn.org The combined organic layers are then washed sequentially with various aqueous solutions to remove specific types of impurities. A wash with a saturated aqueous solution of sodium bisulfite (NaHSO3) can remove unreacted aldehydes, while a wash with saturated brine (NaCl solution) helps to remove residual water from the organic phase before it is dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4). orgsyn.org

Filtration and Drying

The isolation of solid products, whether from a crystallization process or a precipitation step, is typically achieved by suction filtration using a Büchner funnel. orgsyn.org This technique allows for the rapid separation of the solid product (the "cake") from the liquid (the "filtrate"). The collected solid is usually washed with a small amount of cold solvent to remove any remaining soluble impurities.

After filtration, the product must be thoroughly dried to remove residual solvents. This is often accomplished by air-drying on the funnel under vacuum, followed by further drying under high vacuum (e.g., at 1 mmHg) for several hours to ensure all volatile substances are removed. orgsyn.org The final dried product is then weighed to determine the yield and characterized to confirm its purity and identity.

Iii. Reactivity and Chemical Transformations of 2 Aminomethyl 4 Bromobenzoic Acid

Transformations Involving the Primary Aminomethyl Group

The primary aminomethyl group is a key site for a variety of functionalization reactions, leading to the synthesis of amides, sulfonamides, and more complex nitrogen-containing structures.

The nucleophilic primary amine of the aminomethyl group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an amide. This is a fundamental transformation for modifying the properties of the parent molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many biologically active compounds.

While direct examples with 2-(aminomethyl)-4-bromobenzoic acid are not explicitly detailed, the reactivity of primary amines in acylation and sulfonylation reactions is a cornerstone of organic chemistry.

Alkylation: The primary amine can be alkylated using alkyl halides. However, this method often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled method for amine functionalization is reductive amination. masterorganicchemistry.comwikipedia.orgpearson.comharvard.edu This reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or a ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Reductive amination is a versatile and widely used method in organic synthesis due to its efficiency and the ability to avoid over-alkylation. masterorganicchemistry.comwikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄) A common and effective reducing agent for imines. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent for reductive amination. masterorganicchemistry.comharvard.edu

The presence of both an amino group and a carboxylic acid (or a derivative thereof) on the same aromatic ring allows for intramolecular cyclization reactions to form heterocyclic systems. For example, under appropriate conditions, the aminomethyl group could potentially react with an activated carboxylic acid derivative to form a lactam, a cyclic amide. While the search results mention intramolecular cyclization in the context of other systems, such as the cyclization of amides of ω-bromo-carboxylic acids rsc.org or the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles nih.gov, specific examples starting from this compound are not provided. However, the potential for such intramolecular reactions is a key aspect of its chemical reactivity, offering pathways to more complex molecular architectures.

Aromatic Ring Functionalization via the Bromo Substituent

The bromine atom on the aromatic ring of this compound is a key functional handle for introducing molecular complexity. As a halogen, it serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. The bromo substituent at the C4 position of this compound makes it a suitable aryl halide substrate for such transformations. While specific studies on this exact molecule are not extensively documented, the reactivity of analogous bromobenzoic acids and bromoanilines is well-established, allowing for a reliable prediction of its behavior in these reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with a new aryl group. The reaction is generally tolerant of various functional groups, including carboxylic acids and amines, particularly when appropriate bases and ligands are chosen. Studies on 4-bromobenzoic acid have shown that these couplings can proceed in high yields. rsc.orgresearchgate.net For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid can be efficiently catalyzed by palladium complexes in aqueous media. rsc.org The presence of the aminomethyl group at the ortho position is not expected to significantly hinder the reaction, although it may influence the electronic properties of the substrate.

EntryAryl Halide AnalogueBoronic Acid/EsterCatalystBaseSolventYield (%)
14-Bromobenzoic acidPhenylboronic acid[PdCl2(NH2CH2COOH)2]K2CO3Water99
24-Bromobenzoic acid4-Methylphenylboronic acid[PdCl2(NH2CH2COOH)2]K2CO3Water98
32-BromoanilinePhenylboronic acidCataXCium A Pd G3K3PO4Dioxane/H2O95
4Methyl 4-bromobenzoate(2-Pyridyl)boronic acidPd(PPh3)4K2CO3Toluene (B28343)85

Heck Reaction:

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.gov This reaction would allow for the introduction of a vinyl group at the C4 position of this compound. The reaction of various aryl bromides, including those with carboxylic acid or amino functionalities (often protected), with alkenes like styrene (B11656) or acrylates has been extensively studied. nih.gov Intramolecular Heck reactions have also been reported for substrates containing both an aryl bromide and an aminomethyl-tethered alkene, leading to the formation of heterocyclic systems. nih.gov This suggests that both intermolecular and potentially intramolecular Heck reactions could be viable for derivatives of this compound.

EntryAryl Halide AnalogueAlkeneCatalystBaseSolventYield (%)
14-IodoanisoleStyrenePd/Silica (B1680970)DIPEAscCO2/THF>90
24-IodoanisoleMethyl acrylatePd/SilicaDIPEAscCO2/THF/MeOH>95
33-Bromoindole derivativeInternal AlkenePd(OAc)2/PPh3K2CO3DMFHigh
44-Bromobenzoic acidAcrylic acidPd(OAc)2Et3NDMF78

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org This method could be used to install an alkynyl group onto the C4 position of the this compound backbone. The reaction is known to be tolerant of a wide range of functional groups and is often carried out under mild conditions. nih.govrsc.org The relative reactivity of aryl halides in Sonogashira coupling is typically I > Br > Cl, making aryl bromides like the title compound suitable substrates. wikipedia.org

EntryAryl Halide AnalogueAlkynePd CatalystCu CocatalystBaseSolvent
14-Iodobenzoic acidPhenylacetylenePd(PPh3)2Cl2CuIEt3NTHF
21-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)4CuIEt3NToluene
34-BromoanilinePhenylacetylenePd(OAc)2CuIPPh3/K2CO3DMF
4Methyl 4-bromobenzoate2-Methyl-3-butyn-2-olPd(PPh3)2Cl2CuIEt3NTHF/Toluene

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The benzene (B151609) ring of this compound is not strongly activated for SNAr. The carboxylic acid group is a deactivating, meta-directing group, while the aminomethyl group is a weakly activating, ortho, para-directing group. Neither of these groups is a powerful enough EWG (like a nitro or cyano group) to facilitate classical SNAr at the C4 position under mild conditions. Therefore, direct displacement of the bromo substituent by common nucleophiles is expected to be challenging.

For an SNAr reaction to be feasible on this scaffold, derivatization to introduce a potent activating group would likely be necessary. For instance, if the molecule were part of a larger system containing strong EWGs, or if the reaction were performed under harsh conditions (high temperature and pressure), nucleophilic substitution might be induced. However, under typical laboratory conditions, this pathway is not considered a primary mode of reactivity for this compound.

Studies on Synergistic Reactivity and Regioselectivity of Multiple Functional Groups

The presence of multiple functional groups on the this compound ring raises important questions about synergistic effects and regioselectivity. The interplay between the aminomethyl, carboxylic acid, and bromo groups can influence the outcome of chemical transformations.

The carboxylic acid group, or its conjugate base, the carboxylate, can act as a directing group in certain metal-catalyzed reactions. For instance, in copper-catalyzed amination reactions of 2-bromobenzoic acids, the ortho-carboxylate group has been shown to accelerate the reaction and ensure high regioselectivity, where the bromide adjacent to the carboxylic acid is preferentially replaced. nih.gov Although the bromine in the title compound is not ortho to the carboxylate, this highlights the potential for the carboxylate to influence reactions at other positions through chelation or electronic effects.

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents plays a crucial role. The aminomethyl group is an electron-donating group (EDG), which generally increases the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle (the insertion of palladium into the C-Br bond) slower compared to electron-deficient systems. Conversely, the carboxylic acid is an electron-withdrawing group (EWG), which would facilitate oxidative addition. The combined electronic effect of these two groups would modulate the reactivity of the C-Br bond.

Furthermore, both the carboxylic acid and the primary amine of the aminomethyl group can coordinate to the metal catalyst. This coordination can either be beneficial, leading to enhanced reactivity or selectivity, or detrimental, leading to catalyst inhibition. For example, the use of a glycine-derived palladium catalyst for the Suzuki-Miyaura coupling of bromobenzoic acids demonstrates that amino acid-like structures can be compatible and even advantageous in these reactions. rsc.org The specific reaction conditions, particularly the choice of base, would be critical. A base can deprotonate the carboxylic acid to form a carboxylate, which has different electronic and coordinating properties than the protonated acid. Similarly, the amine can be protonated under acidic conditions or act as a ligand under basic or neutral conditions. Careful control of pH and the selection of appropriate catalysts and ligands would be essential to achieve desired outcomes and avoid side reactions or catalyst deactivation.

Iv. Applications of 2 Aminomethyl 4 Bromobenzoic Acid As a Research Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Advanced Intermediates

The primary application of 2-(Aminomethyl)-4-bromobenzoic acid in research is as a starting material for the synthesis of heterocyclic scaffolds, particularly isoindolinones. Isoindolinones are the core structures of many biologically active natural products and synthetic drug molecules. rsc.orgias.ac.in The structure of this compound is ideally suited for the construction of this scaffold.

The presence of the carboxylic acid and the aminomethyl group on the same molecule allows for a direct intramolecular cyclization reaction. Through an intramolecular amidation (or lactamization), the aminomethyl group attacks the carboxylic acid moiety, forming a stable five-membered lactam ring fused to the benzene (B151609) ring. This reaction produces a 5-bromo-substituted isoindolinone. This bromo-substituent is particularly useful as it provides a reactive handle for further diversification of the molecular scaffold through various cross-coupling reactions.

General synthetic strategies for isoindolinones often involve the cyclization of ortho-substituted benzoic acids, validating the utility of this compound for this purpose. rsc.orgorganic-chemistry.orgnih.gov These methods highlight the importance of such precursors in accessing structurally diverse isoindolinones, which are considered privileged structures in medicinal chemistry. ias.ac.in

While this compound is a logical precursor, its utility can be inferred for creating advanced intermediates for larger, more complex molecules like certain benzodiazepines, although this often requires multi-step synthetic pathways where the initial isoindolinone-like structure might be further elaborated. google.comnih.gov

Table 1: Potential Synthetic Transformation of this compound

Starting Material Reaction Type Product Scaffold Potential Applications of Product
This compound Intramolecular Amidation 5-Bromo-2,3-dihydro-1H-isoindolin-1-one Precursor for medicinal chemistry, material science, synthesis of natural product analogues rsc.orgias.ac.in

Utilization in Supramolecular Chemistry Research

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized in the field of supramolecular chemistry.

There is no available research data detailing the use of this compound in the design or synthesis of specific molecular receptors or host-guest systems.

There is no available research data describing the application of this compound in the construction of self-assembled or self-organizing molecular architectures.

Contributions to Polymer Science Research

A thorough search of the scientific literature and chemical databases did not reveal any specific research where this compound has been used in polymer science.

There is no available research data on the use of this compound as a monomer for the synthesis of specialty polymers.

There is no available research data showing the use of this compound for the functionalization of existing polymer backbones.

Role in Advanced Material Science Research

The bifunctional nature of this compound, which features a carboxylic acid, an aminomethyl group, and a bromine substituent on a benzene ring, makes it a highly versatile building block in materials science. These distinct functional groups can be leveraged to construct complex architectures and to impart specific chemical properties onto material surfaces.

This compound is a promising candidate for designing and synthesizing crystalline porous polymers like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comrsc.org In these materials, organic molecules, referred to as linkers or building blocks, are connected through strong bonds to create extended, often porous, structures.

The utility of aminobenzoic acid derivatives as linkers is well-established. nih.govekb.eg The carboxylate group readily coordinates with metal ions (in MOFs), while the amino group can either coordinate to the metal, participate in hydrogen bonding to stabilize the framework, or serve as a site for post-synthetic modification. nih.govekb.eg

For instance, studies on related aminobenzoate ligands have shown their ability to form diverse coordination polymers with metal ions like cadmium(II) and nickel(II). nih.govmdpi.com In these structures, the dimensionality and connectivity are directed by the coordination modes of the functional groups. The bromine atom on the this compound linker provides an additional reactive site. This halogen handle can be used in post-synthetic modification reactions, such as palladium-catalyzed cross-couplings, to introduce new functionalities into a pre-formed framework, thereby tuning the properties of the material for specific applications like gas storage or catalysis. nih.gov

The table below summarizes characteristics of coordination polymers formed from analogous aminobenzoate-type linkers, illustrating the potential structural roles of this compound.

FeatureExample 1: Cadmium(II) Coordination Polymer nih.govExample 2: Nickel(II) Coordination Polymer mdpi.com
Metal Ion Cadmium(II)Nickel(II)
Ligand Type 4-Aminobenzoate2-(4-Bromophenoxy)acetohydrazide
Dimensionality 1D Chain1D Polymeric Chain
Key Interactions N-H···O and O-H···O Hydrogen Bonds, π-π StackingBidentate coordination via carbonyl oxygen and amine nitrogen; Bridging chlorine atoms
Structural Role Ligand bridges metal centers; hydrogen bonds create a 3D supramolecular network.Ligand coordinates to the metal in a distorted octahedron; bridging atoms form the polymer chain.

Surface functionalization is a critical process for tailoring the interface of materials to enhance adhesion, biocompatibility, or sensor response. nih.govresearchgate.net this compound is an excellent molecule for this purpose due to its distinct functional groups, which allow for a "grafting to" approach. nih.govrsc.org

The carboxylic acid group serves as an effective anchor, forming strong covalent or ionic bonds with a variety of substrates, including metal oxides and polymers that possess surface hydroxyl groups. nih.govmdpi.com Once the molecule is immobilized on a surface, the aminomethyl and bromo groups are exposed, providing reactive handles for subsequent chemical transformations. mdpi.com

This dual-handle approach enables multi-step, site-specific surface engineering. For example, the primary amine of the aminomethyl group can be used to attach biomolecules, dyes, or polymers through amide bond formation. mdpi.com Concurrently or sequentially, the bromine atom can undergo reactions like Suzuki or Sonogashira cross-coupling, allowing for the introduction of a completely different set of functionalities. nih.gov This strategic functionalization is key to creating advanced materials for applications ranging from biosensors to specialized coatings. nih.gov

The table below details the roles of the different functional moieties of this compound in surface chemistry.

Functional GroupRole in Surface FunctionalizationPotential Chemical Reactions
Carboxylic Acid (-COOH) Surface AnchorEsterification with surface hydroxyls; Salt formation with metal oxide surfaces.
Aminomethyl (-CH₂NH₂) Reactive HandleAmidation (acylation); Imine formation; Alkylation.
Bromo (-Br) Reactive HandlePalladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira); Nucleophilic aromatic substitution.

Development of Chemical Probes and Analytical Reagents (focus on synthetic routes and mechanistic principles)

Chemical probes are small molecules designed to study biological processes or detect specific analytes with high selectivity. frontiersin.orgmskcc.org The structure of this compound serves as a valuable scaffold for the synthesis of such probes, particularly fluorescent sensors.

A relevant synthetic strategy can be adapted from methods used for other bromobenzoic acids. For example, a known approach involves the copper-catalyzed amination of 2-bromobenzoic acids to produce N-aryl anthranilic acids. nih.gov One such derivative, N-(1-pyrene)anthranilic acid, functions as a selective fluorescent sensor for mercury(II) ions. nih.gov

Hypothetical Synthetic Route:

A similar strategy could be employed starting with this compound. The synthesis of a targeted chemical probe would likely involve:

Protection: The aminomethyl and/or carboxylic acid groups might first be protected to prevent them from interfering in subsequent steps.

Core Reaction: A key reaction, such as a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the bromine position, would be used to attach a fluorophore or a recognition moiety.

Deprotection: Removal of the protecting groups to yield the final, active chemical probe.

Mechanistic Principle:

The mechanism of detection for a probe based on this scaffold would depend on its final structure. For a fluorescent probe, the interaction with a target analyte would induce a change in its photophysical properties. This could manifest as:

Fluorescence Quenching or Enhancement: The analyte binds to a receptor site on the probe, leading to a decrease or increase in fluorescence intensity. For instance, the N-(1-pyrene)anthranilic acid probe shows selective fluorescence quenching upon forming a complex with Hg(II) ions. nih.gov

Ratiometric Shift: The binding event alters the electronic structure of the probe, causing a shift in the emission wavelength. This allows for more precise measurements as it depends on the ratio of intensities at two different wavelengths.

The aminomethyl group could be designed to act as the binding site for an analyte, where its interaction triggers the electronic change in the attached fluorophore, providing a clear analytical signal.

The table below outlines a potential synthetic pathway and the characteristics of a resulting probe.

Synthetic and Mechanistic OverviewDescription
Probe Type Fluorescent Chemical Probe
Target Class e.g., Metal Ions, Reactive Oxygen Species
Synthetic Step 1 Protection of the aminomethyl group (e.g., as a Boc-carbamate).
Synthetic Step 2 Suzuki coupling of the bromo-scaffold with a boronic acid-functionalized fluorophore (e.g., pyreneboronic acid).
Synthetic Step 3 Deprotection of the aminomethyl group.
Detection Mechanism Analyte coordinates to the aminomethyl group, inducing a conformational or electronic change that perturbs the fluorescence of the pyrene (B120774) moiety (e.g., quenching or emission shift).

V. Advanced Characterization Methodologies and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-(Aminomethyl)-4-bromobenzoic acid.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the exchangeable protons of the amino and carboxylic acid groups are expected. The substitution pattern on the benzene (B151609) ring—with electron-withdrawing bromine and carboxylic acid groups and an electron-donating aminomethyl group—dictates the specific chemical shifts of the three aromatic protons. The integration of these signals confirms the number of protons in each unique environment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The spectrum for this compound would show eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the aminomethyl carbon (-CH₂-), and one for the carboxyl carbon (-COOH). The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects within the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Integration Assignment Predicted δ (ppm)
-COOH10.0 - 13.0Broad Singlet1H-COOH168 - 172
Ar-H7.8 - 8.0Doublet1HAr-C (quaternary)135 - 145
Ar-H7.5 - 7.7Doublet of Doublets1HAr-CH130 - 134
Ar-H7.3 - 7.5Doublet1HAr-CBr120 - 125
-CH₂-4.0 - 4.3Singlet2H-CH₂-45 - 50
-NH₂3.5 - 5.0Broad Singlet2H

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. science.govyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY would show cross-peaks between the neighboring protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the aminomethyl proton signal to the -CH₂- carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be useful for confirming the conformation of the aminomethyl group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈BrNO₂), the molecular weight is 230.06 g/mol . The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units (M and M+2), which is a definitive indicator of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). msesupplies.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov For this compound, HRMS would distinguish its exact mass from other potential compounds with the same nominal mass, providing definitive confirmation of its elemental composition. sannova.net

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M+H]⁺C₈H₉BrNO₂⁺229.9862231.9842
[M+Na]⁺C₈H₈BrNNaO₂⁺251.9682253.9661
[M-H]⁻C₈H₇BrNO₂⁻227.9720229.9699

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. mdpi.com They are highly effective for identifying the functional groups present in a compound. utdallas.edu

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carboxylic Acid Group: This group gives rise to two very characteristic signals: a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and an intense C=O (carbonyl) stretching band around 1700 cm⁻¹. utdallas.edu The position of the C=O stretch can be influenced by hydrogen bonding. nih.gov

Amino Group: The primary amine (-NH₂) shows N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the ring typically produce several peaks in the 1450-1600 cm⁻¹ region.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is strong in the IR spectrum, aromatic C=C stretches are often more intense in the Raman spectrum. The symmetric vibrations of non-polar bonds are generally more Raman-active. Together, IR and Raman spectroscopy provide a complete picture of the functional groups present, confirming the identity of this compound.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretch1680 - 1720Strong, Sharp
AmineN-H stretch3300 - 3500Medium (two bands)
AmineN-H bend1590 - 1650Medium to Strong
Aromatic RingC-H stretch3000 - 3100Medium to Weak
Aromatic RingC=C stretch1450 - 1600Medium to Weak
AlkaneC-H stretch2850 - 2960Medium
C-Br BondC-Br stretch500 - 600Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound can be investigated using two primary X-ray diffraction methods: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single Crystal X-ray Diffraction (SCXRD): This technique is considered the gold standard for molecular structure determination. cam.ac.uk It requires a high-quality, single crystal of the compound, typically less than a millimeter in any dimension. When a monochromatic X-ray beam is directed at the crystal, it diffracts into a pattern of discrete spots. epa.gov The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. epa.gov A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a public record of the single-crystal structure of this compound. Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at this time.

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique used to analyze microcrystalline powders. americanpharmaceuticalreview.comunits.it Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. units.it The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, assessment of sample purity, and determination of crystallinity. americanpharmaceuticalreview.comunits.it While PXRD is a crucial tool for characterizing the bulk material, specific experimental powder diffraction patterns for this compound are not presently available in published literature.

As no specific experimental data for the X-ray crystallographic analysis of this compound has been publicly reported, a data table of its crystallographic parameters cannot be provided.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For pharmaceutical intermediates and active compounds like this compound, chromatographic techniques are vital for assessing purity and for isolating the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the purity assessment of non-volatile and thermally sensitive compounds. The development of a robust HPLC method is critical for ensuring the quality and consistency of a chemical substance.

The process of developing an HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation from any potential impurities or related substances. The primary components of method development include:

Column Selection: The choice of a stationary phase is crucial. For a compound like this compound, which possesses both acidic (carboxylic acid) and basic (aminomethyl) functional groups, reversed-phase columns (e.g., C18, C8) are commonly the first choice.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter that affects the retention and peak shape of ionizable compounds. Adjusting the pH can control the ionization state of the carboxylic acid and amino groups, thereby influencing their interaction with the stationary phase.

Detection: A UV detector is commonly used for aromatic compounds like this one. The selection of an appropriate wavelength, typically at the absorbance maximum of the analyte, is necessary to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A detailed search of the scientific literature did not reveal a specific, validated HPLC method developed exclusively for the purity assessment of this compound. While methods for related compounds such as bromobenzoic and aminobenzoic acid isomers exist, the specific conditions optimized for this compound have not been published. chromatographytoday.comhelixchrom.com Therefore, a data table summarizing established HPLC method parameters cannot be presented.

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 2-(Aminomethyl)-4-bromobenzoic acid would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would provide key data on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure calculations on the optimized geometry would yield insights into the molecule's reactivity and properties. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-Br Bond Length (Å)Data Not Available
C-N Bond Length (Å)Data Not Available
O-H Bond Length (Å)Data Not Available
C=O Bond Length (Å)Data Not Available
C-C-C Bond Angle (°) (Aromatic Ring)Data Not Available
C-N-H Bond Angle (°)Data Not Available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate predictions for certain molecular properties. For this compound, these methods could be employed to obtain highly accurate electronic energies, dipole moments, and polarizabilities, serving as a benchmark for less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can explore its conformational landscape. By simulating the molecule in a solvent, typically water, one can understand how intermolecular interactions, such as hydrogen bonding between the carboxylic acid and aminomethyl groups with water molecules, influence its preferred conformations.

The results of an MD simulation are a trajectory of atomic positions over time. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound can undergo is essential for its synthesis and application. Computational methods can be used to model reaction pathways and identify the transition states.

By calculating the energies of reactants, products, and transition states, computational chemists can predict the thermodynamics and kinetics of a reaction. For example, the synthesis of this compound could be modeled to optimize reaction conditions and improve yield. Furthermore, if the molecule can undergo multiple reactions, these methods can predict which product is most likely to form (selectivity).

Prediction of Non-Linear Optical (NLO) Properties for Derivatives

Molecules with large differences in electron density, often found in push-pull systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. The aminomethyl (donor) and carboxylic acid (acceptor) groups on the benzene (B151609) ring of this compound suggest that it and its derivatives could have NLO activity.

DFT calculations can be used to predict the NLO properties of molecules, including the first hyperpolarizability (β), a measure of the second-order NLO response. By computationally designing and evaluating a series of derivatives of this compound, researchers can identify candidates with enhanced NLO properties for potential applications in optoelectronics and photonics.

Table 2: Hypothetical NLO Properties of this compound Derivatives

DerivativeElectron Donating/Withdrawing GroupFirst Hyperpolarizability (β) (a.u.)
Derivative 1-NO2Data Not Available
Derivative 2-OCH3Data Not Available
Derivative 3-CNData Not Available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Molecular Electrostatic Potential (MEP) Mapping and Analysis of Non-Covalent Interactions

Computational and theoretical chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, Molecular Electrostatic Potential (MEP) mapping and the analysis of non-covalent interactions are crucial for predicting its chemical behavior and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, illustrating the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different potential values are represented by a color spectrum, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential Regions (Red/Yellow): The most negative potential is anticipated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net This region is the primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the aminomethyl group also represents a region of negative potential, making it a potential hydrogen bond acceptor.

Positive Potential Regions (Blue): A significant region of positive potential is expected around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the aminomethyl group. These sites are electrophilic and act as hydrogen bond donors.

The σ-hole: A region of positive electrostatic potential, known as a σ-hole, is predicted to exist on the bromine atom, located along the extension of the C-Br covalent bond. mdpi.comjst.go.jp This positive cap arises from the anisotropic distribution of electron density around the halogen atom and is a key feature in forming halogen bonds. mdpi.com The presence of electron-withdrawing substituents on the aromatic ring can enhance the positive potential of the σ-hole. mdpi.com

The MEP analysis, therefore, highlights the molecule's capacity to engage in various types of interactions, guiding the understanding of its binding behavior in different chemical and biological environments.

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.gov For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the -COOH and -NH2 groups) and acceptors (the oxygen atoms of the carboxylate and the nitrogen atom of the amine). This allows for the formation of a robust network of intermolecular hydrogen bonds, which are often the dominant interactions in crystal packing. nih.gov The O-H···O and N-H···O hydrogen bonds are particularly strong. Intramolecular hydrogen bonding between the aminomethyl group and the carboxylic acid group is also possible, which could influence the molecule's conformation. acs.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis base (electron donor) through its electropositive σ-hole. jst.go.jpwhiterose.ac.uk This type of interaction is directional and can play a crucial role in crystal engineering and molecular recognition. mdpi.com The strength of the halogen bond can be comparable to that of a hydrogen bond. whiterose.ac.uk

The interplay of these various non-covalent forces dictates the three-dimensional arrangement of this compound molecules in the solid state and its interaction with other molecules in solution.

Below are interactive data tables summarizing typical geometric and energetic parameters for the types of non-covalent interactions relevant to this compound, based on computational studies of analogous systems.

Table 1: Typical Hydrogen Bond Geometries and Energies

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
O-H···O2.5 - 2.8160 - 1805 - 15
N-H···O2.7 - 3.1150 - 1802 - 8
O-H···N2.6 - 3.0160 - 1803 - 9
C-H···O3.0 - 3.8120 - 1800.5 - 2.5
OH···π2.2 - 2.8 (H to ring centroid)~1501 - 3

Data synthesized from computational studies on substituted benzoic acids and aminobenzoic acids. nih.govias.ac.in

Table 2: Typical Halogen Bond Geometries and Energies

Interaction TypeDonor···Acceptor Distance (% of van der Waals radii sum)R-X···A Angle (°)Interaction Energy (kcal/mol)
C-Br···O85 - 95%165 - 1802 - 5
C-Br···N85 - 95%165 - 1802 - 6
C-Br···π~90%~1601 - 4

Data synthesized from theoretical studies on brominated aromatic compounds. mdpi.comjst.go.jpmdpi.com

These computational insights into the MEP and non-covalent interactions of this compound are instrumental for predicting its crystal structure, solubility, and potential interactions with biological targets, thereby guiding its application in materials science and medicinal chemistry.

Vii. Future Research Avenues and Challenges

Development of More Sustainable and Resource-Efficient Synthetic Routes

The synthesis of complex aromatic compounds like 2-(Aminomethyl)-4-bromobenzoic acid traditionally relies on multi-step petrochemical-based routes that can involve harsh conditions and generate significant waste. Future research will likely focus on developing greener and more efficient synthetic pathways.

Traditional chemical synthesis of related aminobenzoic acids often involves multiple steps starting from petroleum-derived precursors, utilizing catalysts and operating under conditions of high temperature or extreme pH. mdpi.com For instance, the production of aminobenzoic acid can require the oxidation of precursors like o-xylene (B151617) followed by amidation and treatment with sodium hypochlorite. mdpi.com A hypothetical conventional route to this compound might similarly involve the bromination of a toluene (B28343) derivative, followed by oxidation of the methyl group to a carboxylic acid, and a subsequent functional group transformation to install the aminomethyl group, such as through a bromination/amination sequence of a methyl group.

A promising avenue for sustainable synthesis is the adoption of biocatalysis and the use of renewable feedstocks. The shikimate pathway, a metabolic route in microorganisms, is responsible for the biosynthesis of aromatic amino acids from simple sugars like glucose. mdpi.comresearchgate.net While this pathway naturally produces ortho-aminobenzoic acid (anthranilate), future synthetic biology efforts could aim to engineer enzymes and pathways to produce novel derivatives. mdpi.comresearchgate.net Another sustainable approach could be inspired by the synthesis of analogs like 4-Amino-3-(aminomethyl)benzoic acid, which was efficiently prepared via a regioselective amidomethylation of 4-aminobenzoic acid. researchgate.net Adapting such a strategy to a renewable starting material could significantly improve the environmental footprint of the synthesis.

FeatureHypothetical Traditional RoutePotential Sustainable Route
Starting Materials p-Toluidine or 4-Bromo-2-methylaniline (B145978) (petroleum-derived)Bio-based 2-methylbenzoic acid or anthranilate
Key Steps - Multi-step functional group interconversions- Use of stoichiometric hazardous reagents (e.g., Br₂) - High-temperature oxidation (e.g., KMnO₄)- Enzymatic or chemo-enzymatic steps- Regioselective C-H functionalization- Amidomethylation with greener reagents
Solvents Potentially hazardous organic solventsAqueous media or green solvents (e.g., ionic liquids)
Efficiency Lower atom economy, potential for multiple protection/deprotection stepsHigher atom economy, fewer steps, reduced waste

Exploration of Novel Chemical Transformations and Reaction Discovery

The trifunctional nature of this compound makes it a versatile building block for discovering novel chemical reactions and constructing complex molecular architectures. Each functional group offers a distinct handle for chemical modification.

Peptide and Pseudopeptide Synthesis: The presence of both an amino group (within the aminomethyl moiety) and a carboxylic acid group makes the molecule an unnatural amino acid. Research into its use in solid-phase peptide synthesis could lead to the creation of novel pseudopeptides. The unique ortho-aminomethyl-carboxyl substitution pattern is expected to impose specific conformational constraints on the peptide backbone, a feature highly sought after in drug discovery. The synthesis of a branched pseudopeptide containing the analogous 4-Amino-3-(aminomethyl)benzoic acid highlights the feasibility of this approach. researchgate.net

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position, including alkyl, aryl, and heteroaryl groups (via Suzuki or Stille coupling), new C-N bonds (via Buchwald-Hartwig amination), or alkynes (via Sonogashira coupling). These transformations would generate a diverse library of derivatives from a single, advanced intermediate.

Heterocycle Formation: The ortho relationship between the aminomethyl and carboxylic acid groups provides an ideal scaffold for intramolecular cyclization reactions. Depending on the reaction conditions and coupling partners, a variety of heterocyclic cores, such as seven-membered lactams or other fused ring systems, could be synthesized. Such structures are of great interest in medicinal chemistry.

Functional GroupPotential TransformationReaction TypeResulting Structure
Aryl Bromide Reaction with boronic acidsSuzuki CouplingBi-aryl or heteroaryl-aryl derivatives
Aryl Bromide Reaction with aminesBuchwald-Hartwig AminationN-Aryl derivatives
Aminomethyl & Carboxyl Self-condensation or coupling with amino acidsPeptide SynthesisPeptidomimetics, Pseudopeptides
Aminomethyl & Carboxyl Intramolecular cyclizationCondensation/LactamizationBenzodiazepine-like or other heterocyclic scaffolds

Expanded Role in Emerging Fields of Chemical Synthesis and Catalysis

The unique electronic and structural properties of this compound suggest its potential application in several emerging scientific fields.

Medicinal Chemistry and Drug Discovery: The development of novel derivatives is a key strategy in treating complex diseases. nih.gov Scaffolds containing aminomethyl groups and heterocyclic cores, such as 2-(aminomethyl)benzimidazoles, have been investigated as potential tyrosine kinase inhibitors for cancer therapy. chemrevlett.com By using this compound as a starting point, medicinal chemists could design and synthesize new classes of enzyme inhibitors or receptor modulators.

Peptidomimetics: As an unnatural amino acid, it can serve as a building block for peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability, bioavailability, and efficacy. researchgate.net Its rigid aromatic core and specific substitution pattern could be used to create scaffolds that mimic beta-turns or other secondary structures of proteins.

Materials Science: Aminobenzoic acids are known precursors for synthesizing new organic luminescent materials. mdpi.com The incorporation of a heavy bromine atom in this compound could lead to materials with interesting photophysical properties, such as enhanced phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or chemical sensors. Furthermore, its bifunctional nature makes it a potential linker for the synthesis of novel Metal-Organic Frameworks (MOFs).

Emerging FieldPotential Application of this compound
Medicinal Chemistry Scaffold for kinase inhibitors, anti-inflammatory agents, or CNS-targeting drugs.
Peptidomimetics Building block for conformationally constrained pseudopeptides and foldamers.
Materials Science Precursor for functional polymers, luminescent materials, or linkers in MOFs.
Catalysis Ligand for transition metal catalysts, leveraging the aminomethyl and carboxylate groups for metal coordination.

Addressing Research Challenges in Scalability and Process Optimization for Academic Applications

While the synthesis of this compound on a milligram-to-gram scale in an academic setting is feasible, scaling up the production presents several challenges that future research must address.

The primary challenges in scaling up the synthesis of complex, multi-functional molecules include ensuring regioselectivity, managing difficult purifications, and maintaining high yields. For a hypothetical synthesis of this compound, controlling the position of the bromine atom during electrophilic aromatic substitution without the formation of multiple isomers would be a key challenge.

Purification of the final product could also be a significant bottleneck. As an amino acid, the compound is amphoteric (containing both acidic and basic groups), which can complicate extraction and chromatography. Its solubility might be limited in common organic solvents, potentially requiring specialized purification techniques like ion-exchange chromatography or recrystallization from unconventional solvent systems, which can be cumbersome to scale. Furthermore, ammonolysis reactions used to create aminomethyl groups can sometimes lead to byproducts like secondary and tertiary amines, which are difficult to separate from the desired primary amine. google.com

To overcome these issues, modern process optimization techniques, such as Design of Experiments (DoE), could be employed. DoE allows for the systematic and efficient exploration of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions that maximize yield and purity while minimizing waste and reaction time.

ChallengeDescriptionPotential Optimization Strategy
Regiocontrol Achieving selective functionalization at the desired positions on the benzene (B151609) ring without forming isomers.- Use of directing groups.- Development of regioselective C-H activation/functionalization catalysts.
Purification The amphoteric nature complicates isolation. Potential for low solubility and difficult separation from byproducts.- Optimization of crystallization conditions.- Development of scalable, non-chromatographic purification methods (e.g., salt formation/precipitation).
Yield & Atom Economy Multi-step syntheses often suffer from low overall yields and poor atom economy.- Discovery of more convergent synthetic routes.- Use of catalytic rather than stoichiometric reagents.
Process Robustness Ensuring consistent results when scaling from milligrams to multigram or kilogram quantities.- Application of Design of Experiments (DoE) to identify critical process parameters and establish robust operating ranges.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Aminomethyl)-4-bromobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example, condensation reactions with aromatic diamines (e.g., o-phenylenediamine) under acidic conditions (e.g., polyphosphoric acid at 180°C for 4 hours) can yield brominated benzimidazole intermediates, which may be further functionalized . Optimization strategies include adjusting reaction temperature, solvent polarity, and catalyst loading. Purity can be verified via melting point analysis (e.g., 230–234°C for related brominated anthranilic acids) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the aminomethyl (-CH₂NH₂) and bromine substituents. High-resolution mass spectrometry (HRMS) ensures correct molecular mass (C₈H₇BrNO₂; theoretical molecular weight ~216.03) . Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., carboxylic acid -COOH stretch at ~2500–3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow general brominated aromatic compound guidelines:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using:
  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to establish EC₅₀/IC₅₀ values.
  • Control Experiments : Include reference compounds (e.g., known enzyme modulators for dopamine or antimicrobial agents for E. coli assays) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance across replicates .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amination efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
  • Ligand Selection : Use Pd(PPh₃)₄ or XPhos for aryl-aryl bond formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Post-Reaction Analysis : Monitor debromination via LC-MS to confirm product integrity .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., dihydropteroate synthase). ADMET predictors (e.g., SwissADME) estimate solubility, permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

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2-(Aminomethyl)-4-bromobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.